molecular formula C20H27NO B12730176 Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- CAS No. 150747-26-5

Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)-

Cat. No.: B12730176
CAS No.: 150747-26-5
M. Wt: 297.4 g/mol
InChI Key: BRLLXJNSYVCKKB-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-phenyltricyclo(3311(sup 3,7))dec-2-yl)- is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Chemical Reactions Analysis

Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, researchers explore its potential therapeutic effects, while in industry, it could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

When compared to similar compounds, Morpholine, 4-(2-phenyltricyclo(3.3.1.1(sup 3,7))dec-2-yl)- stands out due to its unique tricyclic structure. Similar compounds include other morpholine derivatives and tricyclic compounds, each with distinct properties and applications. The uniqueness of this compound lies in its specific combination of the morpholine ring and the tricyclic core, which may confer unique chemical and biological properties.

Properties

CAS No.

150747-26-5

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

4-(2-phenyl-2-adamantyl)morpholine

InChI

InChI=1S/C20H27NO/c1-2-4-17(5-3-1)20(21-6-8-22-9-7-21)18-11-15-10-16(13-18)14-19(20)12-15/h1-5,15-16,18-19H,6-14H2

InChI Key

BRLLXJNSYVCKKB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5

Origin of Product

United States

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